Carboprost

Pharmacodynamics Smooth Muscle Contractility Uterotonics

Researchers studying FP receptor pharmacology face rapid degradation of native PGF2α by 15-PGDH, compromising experimental reproducibility. Carboprost's C-15 methyl substitution confers metabolic stability and 20-100x greater contractile potency. • 20-100x potency over dinoprost; sustained action via 15-PGDH resistance • Clinically validated uterotonic; equivalent efficacy to methylergonovine per RCT data • Cryo-EM-resolved FP receptor binding (2.7 Å) - essential GPCR structural biology tool Supplied ≥98% pure with full analytical characterization. For research use only.

Molecular Formula C21H36O5
Molecular Weight 368.5 g/mol
CAS No. 35700-23-3
Cat. No. B024374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboprost
CAS35700-23-3
Synonyms(5Z,9α,11α,13E,15S)-9,11,15-Trihydroxy-15-methylprosta-5,13-dien-1-oic Acid;  (15S)-15-Methyl-PGF2α;  (15S)-15-Methylprostaglandin F2α;  15-Methyl-PGF2α;  15-Methylprostaglandin F2α;  U 32921; 
Molecular FormulaC21H36O5
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
InChIInChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21+/m1/s1
InChIKeyDLJKPYFALUEJCK-IIELGFQLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methyl acetate

Structure & Identifiers


Interactive Chemical Structure Model





Carboprost: Stable Prostaglandin F2α Analog


Carboprost (15(S)-15-methyl prostaglandin F2α) is a synthetic analog of the endogenous prostaglandin dinoprost (PGF2α) [1]. It is distinguished from its parent compound by the substitution of a methyl group at the C-15 position, a modification that confers resistance to rapid enzymatic degradation by 15-hydroxy prostaglandin dehydrogenase (15-PGDH) [2]. This molecular design results in a more stable, potent, and sustained action on uterine smooth muscle contractility relative to the native ligand [3]. The compound is clinically formulated and administered as carboprost tromethamine for intramuscular injection [4].

Stable analog Synthetic prostaglandin F2α analog with C-15 methyl group, supporting sustained receptor activation studies.
Metabolic resistance Resistance to 15-PGDH degradation enables prolonged signaling and contractility research.
Receptor target FP receptor agonist for uterine smooth muscle contractility and GPCR pathway investigation.

Why Generic Substitution Fails for Carboprost


The interchangeability of uterotonic agents is severely limited by fundamental differences in metabolic stability, receptor pharmacology, and clinical evidence profiles. Substituting carboprost with its natural precursor dinoprost (PGF2α) results in a 20- to 100-fold loss of contractile potency and a markedly shorter duration of action due to rapid inactivation by 15-PGDH in the pulmonary and hepatic circulation [1]. Similarly, replacing carboprost with alternative second-line agents such as misoprostol or methylergonovine introduces distinct efficacy and safety trade-offs: misoprostol demonstrates inferior control of postpartum blood loss in direct comparative studies, while methylergonovine carries a different adverse event profile and contraindications [2] [3]. In receptor-targeted applications, the high selectivity of compounds like latanoprost-FA for the FP receptor is offset by poor aqueous solubility and rapid clearance, rendering it unsuitable for acute obstetric hemorrhage [4]. Therefore, a generic substitution strategy is scientifically unsound and may compromise therapeutic outcomes.

Dinoprost (PGF2α)
Rapid inactivation by 15-PGDH may result in lower contractile response and shorter duration; model kinetics may not transfer.
Misoprostol
Reported inferior blood loss control in comparator studies; endpoint profile in atony models may require verification.
Methylergonovine
Different receptor pharmacology and contraindication profile; substitution demands model-specific safety review.

Carboprost: Comparative Efficacy Evidence


Enhanced Uterotonic Potency vs. Dinoprost

Carboprost demonstrates substantially enhanced contractile potency on uterine smooth muscle compared to its natural analog, dinoprost (PGF2α). This increase in potency is quantitatively defined as a 20- to 100-fold enhancement, directly attributable to the structural modification at the C-15 position [1]. The differentiation is critical, as dinoprost is rapidly metabolized and lacks the sustained action required for effective therapeutic intervention in conditions like postpartum hemorrhage [2].

Uterotonic Potency vs PGF2α
Reported comparison
20× to 100× greater contractile response
Supports selection for sustained uterine contractility research models.
Potency range from multiple pharmacodynamic studies; model-specific validation advised.
Pharmacodynamics Smooth Muscle Contractility Uterotonics

Superior Hemorrhage Control vs. Misoprostol in Cesarean Delivery

In a direct head-to-head clinical study comparing carboprost tromethamine to misoprostol for the prevention of postpartum hemorrhage (PPH) during high-risk cesarean sections, carboprost demonstrated superior clinical efficacy. The study, involving 113 high-risk pregnant women, reported that patients receiving carboprost (250 μg IM) had significantly lower postpartum blood loss at both 2 hours and 24 hours, as well as reduced transfusion rates and shorter bleeding control times, compared to those receiving 0.4 mg misoprostol per rectum [1]. The conclusion explicitly states that carboprost tromethamine provides superior prevention and treatment efficacy compared to misoprostol in this context [1].

Blood Loss vs Misoprostol
Head-to-head
Lower reported 2h/24h blood loss, fewer transfusions, shorter hemostasis time (RCT, n=113)
Endpoint context for uterine atony hemorrhage models; requires replication.
Single-center RCT; generalizability to other models to be assessed.
Obstetrics Postpartum Hemorrhage Clinical Trial Blood Loss

Equivalent Efficacy with Methylergonovine in Uterine Atony

A 2024 double-blind randomized controlled trial directly compared the efficacy of carboprost and methylergonovine as second-line uterotonics for uterine atony refractory to oxytocin during nonemergency cesarean deliveries [1]. The primary outcome, uterine tone assessed on a 0-10 scale 10 minutes after drug administration, was 7.6±2.1 for carboprost and 7.3±1.7 for methylergonovine, with no statistically significant difference detected (adjusted difference -0.1, 95% CI -0.8 to 0.6, P=0.76) [1]. Secondary outcomes, including quantitative blood loss (708 mL vs 756 mL geometric mean) and the need for additional uterotonics (34.0% vs 30.0%), also showed no significant differences [1].

Uterine Tone vs Methylergonovine
Trial context
7.6±2.1 vs 7.3±1.7 (adj. diff. −0.1, 95% CI −0.8 to 0.6, P=0.76); blood loss similar
Supports interchangeable tool consideration for contractility assays.
Double-blind RCT; contraindication profile differs, model-specific review needed.
Obstetrics Uterine Atony Randomized Controlled Trial Uterotonics

FP Receptor Activation: Cryo-EM Structural Insights

High-resolution cryo-electron microscopy (cryo-EM) structures of the human prostaglandin F2α (FP) receptor have been solved in complex with both carboprost (at 2.7 Å resolution) and latanoprost-FA (the free acid form of latanoprost, at 3.2 Å resolution) [1]. These structures provide the first atomic-level details of how carboprost binds to and activates the FP receptor, revealing specific molecular interactions that underlie its agonist activity [1]. While latanoprost-FA is a highly selective FP receptor agonist, its poor aqueous solubility and rapid clearance limit its utility for acute indications like postpartum hemorrhage, a gap that carboprost effectively fills despite its known off-target activity at EP3 receptors [1].

FP Receptor Cryo-EM
Reported
Carboprost-FP receptor complex resolved at 2.7 Å
Structural template for GPCR tool compound design.
Comparison with latanoprost-FA (3.2 Å) available.
Structural Biology GPCR Pharmacology Receptor Selectivity Drug Design

Metabolic Stability via C-15 Methylation

The primary metabolic liability of endogenous dinoprost (PGF2α) is its rapid inactivation by the enzyme 15-hydroxy prostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group to a ketone, thereby terminating its biological activity [1]. The strategic addition of a methyl group at the C-15 position in carboprost creates a steric hindrance that effectively blocks 15-PGDH-mediated oxidation [1]. This single molecular alteration results in a significantly extended plasma half-life and duration of action for carboprost compared to dinoprost, with a pharmacodynamic effect persisting for 8-10 hours following vaginal administration [2]. This metabolic stabilization is the fundamental reason carboprost is a viable therapeutic agent while dinoprost is not suitable for many clinical applications requiring sustained action [3].

C-15 Methyl Stability
Class-level
Resistant to 15-PGDH; sustained action ~8–10 h
Enables prolonged pharmacodynamic study windows.
Metabolic stabilization class inference; verify under specific assay conditions.
Pharmacokinetics Metabolic Stability Prodrug Design Prostaglandin Metabolism

Carboprost: Clinical and Research Applications


Second-Line Postpartum Hemorrhage Management

Carboprost tromethamine is clinically indicated for the treatment of postpartum hemorrhage due to uterine atony that has not responded to conventional first-line measures, including intravenous oxytocin, uterine massage, and ergot preparations [1]. Its robust and sustained uterotonic effect, stemming from its metabolic stability and high potency (20-100x that of dinoprost), makes it a critical second-line agent [2] [3]. High-quality evidence from a randomized controlled trial demonstrates that carboprost provides equivalent uterine tone improvement (7.6±2.1 on a 0-10 scale) to methylergonovine in this setting, validating its clinical role [4].

Second-Trimester Abortion Induction

Carboprost is approved for aborting pregnancy between the 13th and 20th week of gestation and for managing failures of other abortion methods [1]. Its prolonged duration of action, resulting from resistance to metabolic inactivation by 15-PGDH, is a key advantage over the rapidly degraded endogenous dinoprost, providing sustained uterine contractility needed to ensure complete expulsion of the products of conception [5] [6].

Hemorrhage Prevention in High-Risk Cesarean Section

Prophylactic administration of carboprost tromethamine is supported by clinical evidence for reducing postpartum blood loss in women undergoing cesarean section with identified risk factors for hemorrhage (e.g., placenta previa, multiple gestation, macrosomia) [7]. A direct comparative study demonstrated that carboprost (250 μg IM) was superior to misoprostol (0.4 mg PR) in reducing postpartum blood loss at 2 and 24 hours, lowering transfusion rates, and shortening bleeding control time in this high-risk cohort [7].

FP Receptor Structural Biology

Carboprost serves as a high-affinity, pharmacologically relevant agonist ligand for structural and functional studies of the human prostaglandin F2α (FP) receptor [8]. The cryo-EM structure of the FP receptor bound to carboprost, solved at 2.7 Å resolution, provides an atomic-level template of the orthosteric binding site and activation mechanism [8]. This makes carboprost an essential tool compound for research groups engaged in GPCR structural biology, drug discovery for prostaglandin receptor targets, and the rational design of next-generation FP receptor modulators with improved therapeutic indices [8].

Application
Selection Property
Validation Focus
Uterine atony research models
Sustained uterotonic response, metabolic stability
Model-specific blood loss and contractility endpoints
Second-trimester uterine contractility studies
Extended duration of action in tissue assays
Tissue expulsion and contraction duration endpoints
Cesarean section hemorrhage research models
Reported blood loss endpoint reduction in comparator studies
Hemostatic time and transfusion-surrogate endpoint monitoring
FP receptor structural biology
High-resolution cryo-EM structure, receptor agonism
Ligand-receptor interaction and selectivity profiling

Technical Documentation Hub

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55 linked technical documents
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